

physicochemical properties of 4-Bromo-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-3-hydroxybenzaldehyde

Cat. No.: B1283328

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **4-Bromo-3-hydroxybenzaldehyde**

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characteristics of **4-Bromo-3-hydroxybenzaldehyde**. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering essential data and methodologies for the effective use of this compound.

Core Physicochemical Properties

4-Bromo-3-hydroxybenzaldehyde is a substituted aromatic aldehyde. Its chemical structure, featuring a bromine atom, a hydroxyl group, and a formyl group on a benzene ring, imparts specific properties relevant to its use as a chemical intermediate.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of **4-Bromo-3-hydroxybenzaldehyde**.

Property	Value
Molecular Formula	C ₇ H ₅ BrO ₂
Molecular Weight	201.02 g/mol
CAS Number	20035-32-9
Melting Point	131.5 °C
Boiling Point	265.0 ± 25.0 °C (Predicted)
Density	1.737 ± 0.06 g/cm ³ (Predicted)
pKa	7.71 ± 0.10 (Predicted)

Note: Predicted values are computationally derived and should be used as an estimation.

Spectroscopic Data

Experimental spectroscopic data for **4-Bromo-3-hydroxybenzaldehyde** is not readily available in public databases. The following sections provide expected spectral characteristics based on the structure and data from isomeric compounds.

¹H NMR Spectroscopy (Expected)

The proton NMR spectrum is expected to show distinct signals for the aldehydic, hydroxyl, and aromatic protons.

Chemical Shift (δ) ppm (in DMSO-d ₆)	Multiplicity	Assignment
~10.0	Singlet	Aldehydic proton (-CHO)
~9.8	Singlet (broad)	Hydroxyl proton (-OH)
~7.8	Doublet	Aromatic proton ortho to -CHO
~7.6	Doublet of doublets	Aromatic proton ortho to -Br
~7.2	Doublet	Aromatic proton between -OH and -Br

¹³C NMR Spectroscopy (Expected)

The carbon NMR spectrum will show characteristic peaks for the carbonyl, and aromatic carbons.

Chemical Shift (δ) ppm (in DMSO-d ₆)	Assignment
~192	Carbonyl carbon (C=O)
~155	Aromatic carbon attached to -OH
~138	Aromatic carbon attached to -CHO
~135	Aromatic carbon (C-H)
~125	Aromatic carbon (C-H)
~118	Aromatic carbon (C-H)
~115	Aromatic carbon attached to -Br

IR Spectroscopy (Expected)

The infrared spectrum is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic C-H bonds.

Wavenumber (cm ⁻¹)	Functional Group
3400 - 3200 (broad)	O-H stretch (hydroxyl)
3100 - 3000	C-H stretch (aromatic)
1700 - 1680	C=O stretch (aldehyde)
1600 - 1450	C=C stretch (aromatic ring)
1200 - 1000	C-O stretch
700 - 500	C-Br stretch

Mass Spectrometry (Expected)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak and a characteristic M+2 peak of nearly equal intensity due to the natural isotopic abundance of bromine (^{79}Br and ^{81}Br).

m/z	Interpretation
200/202	Molecular ion peak $[\text{M}]^+ / [\text{M}+2]^+$
171/173	Loss of -CHO group
121	Loss of -Br group

Experimental Protocols

Synthesis of 4-Bromo-3-hydroxybenzaldehyde

This protocol describes the synthesis of **4-Bromo-3-hydroxybenzaldehyde** via the bromination of 3-hydroxybenzaldehyde.

Materials:

- 3-Hydroxybenzaldehyde
- Dichloromethane (CH_2Cl_2)
- Liquid Bromine (Br_2)
- Toluene
- Sodium hydroxide solution (for pH adjustment)
- Water (H_2O)
- Nitrogen or Argon gas
- Reaction vessel with stirring and cooling capabilities
- Filtration apparatus

Procedure:

- Add 35.4 g of 3-hydroxybenzaldehyde and 212 ml of dichloromethane to a clean, dry reaction vessel.
- Purge the vessel with an inert gas (nitrogen or argon) three times.
- Stir the mixture and cool it to below 0 °C.
- Slowly add 35.4 g of liquid bromine dropwise to the cooled mixture.
- After the addition is complete, add 250 ml of water to the reaction mixture.
- Adjust the pH to neutral using a liquid alkali solution (e.g., NaOH).
- Cool the mixture and filter the resulting precipitate.
- To the wet product, add 354 ml of toluene and heat to dissolve.
- Separate the aqueous layer.
- Warm the organic phase to reflux and perform a hot filtration.
- Cool the filtrate to induce crystallization and then dry the crystals to obtain the final product.

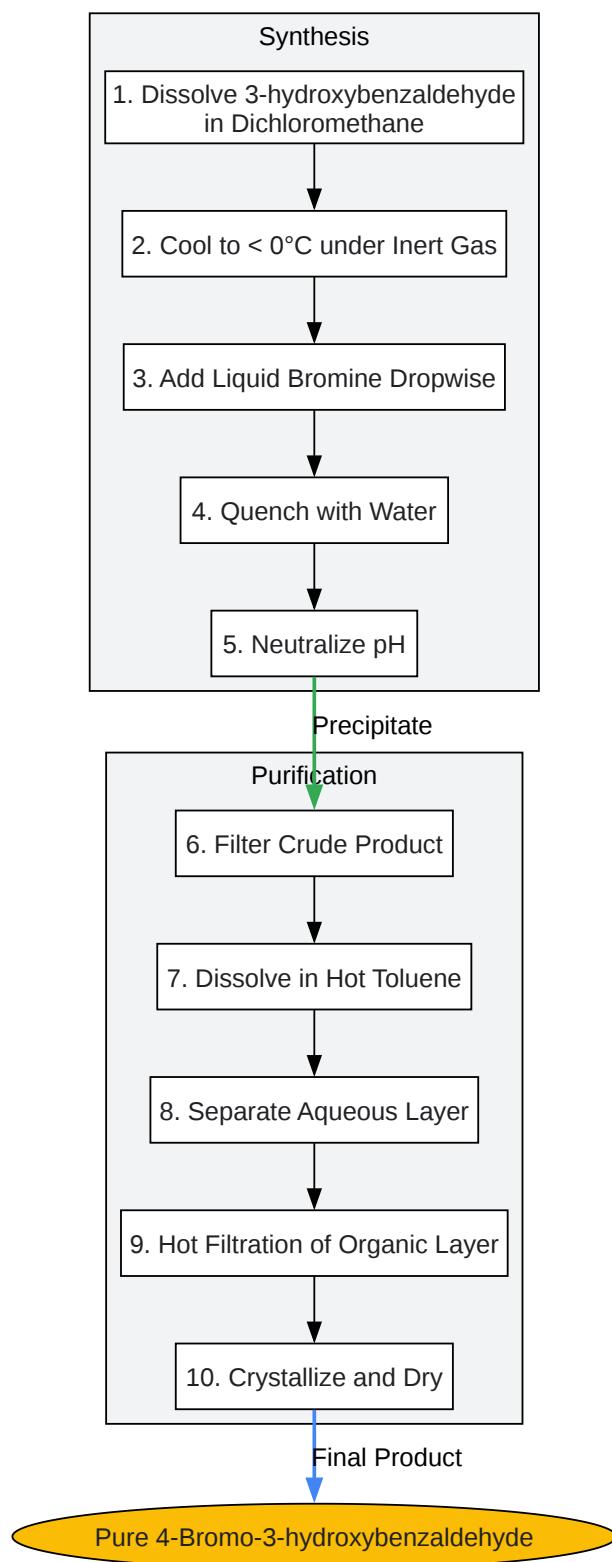
General Protocol for Spectroscopic Analysis

NMR Spectroscopy:

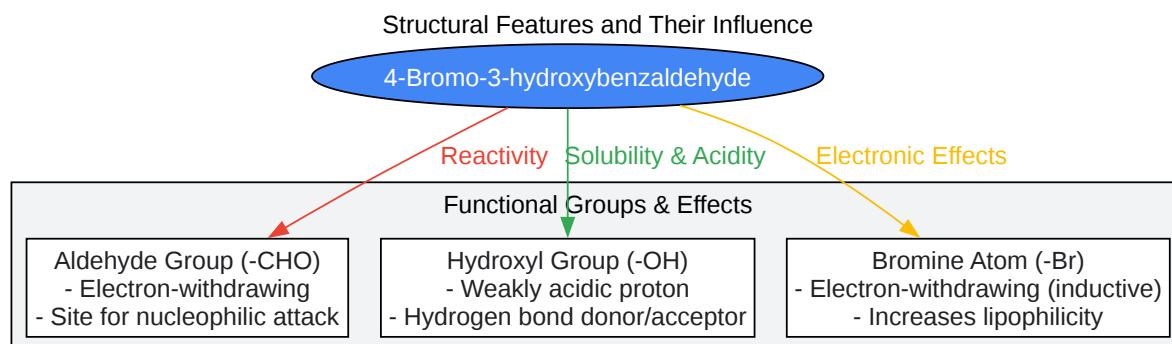
- Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
- Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer at room temperature.

IR Spectroscopy:

- Prepare a sample by either creating a KBr pellet or as a nujol mull.
- Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.


Mass Spectrometry:

- Introduce the sample into a mass spectrometer, typically via a GC inlet for EI-MS.
- Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).


Visualizations

Synthesis and Purification Workflow

Synthesis and Purification of 4-Bromo-3-hydroxybenzaldehyde

[Click to download full resolution via product page](#)**Caption: Workflow for the synthesis and purification of 4-Bromo-3-hydroxybenzaldehyde.**

Structural Influence on Properties

[Click to download full resolution via product page](#)

Caption: Key functional groups and their influence on the molecule's properties.

- To cite this document: BenchChem. [physicochemical properties of 4-Bromo-3-hydroxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1283328#physicochemical-properties-of-4-bromo-3-hydroxybenzaldehyde\]](https://www.benchchem.com/product/b1283328#physicochemical-properties-of-4-bromo-3-hydroxybenzaldehyde)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com